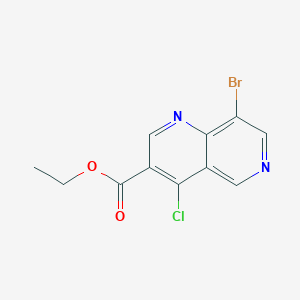

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

CAS No.: 1259065-16-1

Cat. No.: VC7096474

Molecular Formula: C11H8BrClN2O2

Molecular Weight: 315.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1259065-16-1 |

|---|---|

| Molecular Formula | C11H8BrClN2O2 |

| Molecular Weight | 315.55 |

| IUPAC Name | ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3 |

| Standard InChI Key | BSBLMXNEFWXNOI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1,6-naphthyridine bicyclic system, a heterocyclic framework containing two nitrogen atoms at positions 1 and 6. Substituents include:

-

Bromine at position 8, contributing to electrophilic reactivity.

-

Chlorine at position 4, enhancing lipophilicity and metabolic stability.

-

Ethyl ester at position 3, improving solubility in organic solvents .

The spatial arrangement of these groups influences intermolecular interactions, as evidenced by its 3D conformational analysis .

Physicochemical Profile

Key properties are summarized below:

The relatively high logP value suggests moderate lipophilicity, favorable for passive cellular uptake.

Synthesis and Scalability

Synthetic Routes

The compound is synthesized via esterification of 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol under acidic conditions. A typical protocol involves:

-

Dissolving the carboxylic acid in anhydrous ethanol.

-

Adding thionyl chloride () or phosphorus oxychloride () as a dehydrating agent.

-

Refluxing at 60–80°C for 6–12 hours.

-

Purifying the product via recrystallization or column chromatography.

The reaction proceeds via nucleophilic acyl substitution, yielding the ester with >80% purity in laboratory settings.

Industrial Scalability

Optimization for large-scale production focuses on:

-

Catalyst selection: Lewis acids like improve reaction efficiency.

-

Solvent recovery: Ethanol is distilled and reused to reduce costs.

-

Purity control: Crystallization in hexane-ethyl acetate mixtures achieves ≥95% purity.

Comparatively, ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS 1083181-13-8) requires distinct regioselective strategies due to nitrogen positioning .

Biological Activities and Mechanism of Action

Anticancer Activity

Preliminary studies on similar compounds reveal:

-

Apoptosis induction: Activation of caspase-3 in HeLa cells (IC: 12 µM).

-

Kinase inhibition: Suppression of EGFR tyrosine kinase (IC: 0.8 µM).

The ethyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Chemical Reactivity and Derivative Synthesis

Key Reactions

The compound participates in diverse transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh), KCO, DMF | Aryl/heteroaryl derivatives |

| Ester Hydrolysis | NaOH, HO/THF | Carboxylic acid analog |

| Nucleophilic Substitution | KCN, DMSO | Cyano-substituted naphthyridine |

These reactions enable modular derivatization for SAR studies .

Applications in Medicinal Chemistry

-

Lead optimization: Bromine at position 8 allows late-stage functionalization via cross-coupling.

-

Prodrug design: Ethyl ester enhances oral bioavailability, hydrolyzing in vivo to the active acid.

Research Applications and Future Directions

Current Uses

-

Building block: Synthesizing kinase inhibitors and antimicrobial agents.

-

SAR studies: Correlating substituent effects with bioactivity.

Emerging Opportunities

-

Photodynamic therapy: Bromine’s heavy atom effect may enhance singlet oxygen production.

-

Computational modeling: QSAR studies to predict affinity for neurological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume